Bis(4-nitrophenyl) carbonate

Catalog No.
S573436
CAS No.
5070-13-3
M.F
C13H8N2O7
M. Wt
304.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-nitrophenyl) carbonate

CAS Number

5070-13-3

Product Name

Bis(4-nitrophenyl) carbonate

IUPAC Name

bis(4-nitrophenyl) carbonate

Molecular Formula

C13H8N2O7

Molecular Weight

304.21 g/mol

InChI

InChI=1S/C13H8N2O7/c16-13(21-11-5-1-9(2-6-11)14(17)18)22-12-7-3-10(4-8-12)15(19)20/h1-8H

InChI Key

ACBQROXDOHKANW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

Carbonic Acid Bis(4-nitrophenyl) Ester; 4,4’-Dinitrodiphenyl Carbonate; Bis(p-nitrophenyl) Carbonate; Di-4-nitrophenyl Carbonate; Di-p-nitrophenyl Carbonate; NSC 1730; p,p’-Dinitrodiphenylcarbonate;

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Bis(4-nitrophenyl) carbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-nitrophenyl) carbonate (CAS 5070-13-3) is a stable, crystalline solid that serves as a highly reactive carbonylating agent and a safer, easier-to-handle substitute for reagents like phosgene or triphosgene. Its primary value lies in the efficient synthesis of carbamates, ureas, and other activated carbonates by reacting with nucleophiles such as amines and alcohols. The electron-withdrawing nature of the two 4-nitrophenyl groups significantly activates the central carbonyl group, facilitating reactions under mild conditions, while the solid form enhances process safety and simplifies handling and storage compared to gaseous or highly moisture-sensitive alternatives.

Procurement Fit

Enhanced electrophilicity supports mild-condition carbonylation of amines and alcohols
Bench-stable solid reagent; safer handling than phosgene-based alternatives
Verified purity profile for reproducible synthetic outcomes across scales

Direct substitution of Bis(4-nitrophenyl) carbonate with common alternatives like 1,1'-Carbonyldiimidazole (CDI), Disuccinimidyl carbonate (DSC), or triphosgene often leads to process failures and inconsistent outcomes. These reagents exhibit distinct differences in thermal stability, reactivity profiles with various nucleophiles, and byproduct characteristics, which directly impact process safety, reaction selectivity, and purification efficiency. For example, the high thermal stability of Bis(4-nitrophenyl) carbonate allows for higher reaction temperatures where substitutes like triphosgene would decompose. Furthermore, the unique p-nitrophenol byproduct (pKa ≈ 7.15) offers a distinct purification and process-monitoring profile compared to the byproducts of CDI (imidazole) or DSC (N-hydroxysuccinimide), making it non-interchangeable in established workflows.

Substitution Risk

BNPC
High electrophilicity, solid reagent
Leaving group pKa significantly lower than diphenyl carbonate, enabling milder conditions and faster rates.
Alternative
Diphenyl carbonate
Requires higher temperature or longer reaction times; incomplete conversion risk with less nucleophilic amines.
may shift
BNPC
No imidazole byproducts
Clean leaving group profile; suitable for acid-sensitive substrates.
Alternative
Carbonyldiimidazole (CDI)
Generates imidazole, which can interfere with sensitive functional groups or require additional purification.
may alter
BNPC
Balanced reactivity–cost profile
Economically viable for routine carbamate and urea formation without sacrificing reaction efficiency.
Alternative
Bis(pentafluorophenyl) carbonate
Higher cost may not translate into proportionally higher yields for standard applications.
may not justify

Superior Thermal Stability for High-Temperature Processability and Enhanced Safety

Bis(4-nitrophenyl) carbonate is a crystalline solid with a high melting point, offering significant handling and process advantages over more hazardous or thermally labile alternatives. Its stability allows for its use in high-temperature applications like melt polycondensation where substitutes are unsuitable. In contrast, triphosgene, while also a solid, begins to decompose well below this temperature and poses a risk of releasing toxic phosgene gas, requiring stringent handling protocols.

Evidence DimensionMelting Point / Decomposition
Target Compound Data136-139 °C (Melting Point)
Comparator Or BaselineTriphosgene: 80 °C (Melting Point), decomposes >200 °C
Quantified Difference>56 °C higher melting point than Triphosgene, indicating greater thermal stability for handling and storage.
ConditionsStandard atmospheric pressure.

This superior thermal stability reduces handling risks, simplifies storage requirements, and enables its use in high-temperature processes where less stable reagents would fail or be hazardous.

Aminolysis reactivity order
Head-to-head
Carbonate > thiocarbonate > dithiocarbonate
Reported highest reaction rate among tested diaryl carbonate analogs
Second-order rate constants support reactivity ranking; conditions: secondary alicyclic amines, 25°C

Favorable Byproduct Profile for Simplified Purification and In-Process Monitoring

The primary byproduct of reactions using Bis(4-nitrophenyl) carbonate is 4-nitrophenol, which has a pKa of approximately 7.15. This property facilitates a straightforward workup, as the byproduct can be easily removed from organic layers via a simple aqueous basic wash, during which it forms the intensely yellow 4-nitrophenolate anion. This color change provides a clear visual indicator for reaction completion or successful extraction. In comparison, the byproduct of 1,1'-Carbonyldiimidazole (CDI), imidazole (pKa ≈ 7.0), has a similar pKa but lacks the chromophoric properties, making visual monitoring impossible. The byproduct of Disuccinimidyl carbonate (DSC), N-hydroxysuccinimide (pKa ≈ 6.0), is more acidic and may require different extraction conditions.

Evidence DimensionByproduct pKa and Chromophoric Property
Target Compound Data4-nitrophenol, pKa ≈ 7.15, forms intense yellow color in basic solution.
Comparator Or BaselineCDI byproduct: Imidazole, pKa ≈ 7.0, colorless. DSC byproduct: N-hydroxysuccinimide, pKa ≈ 6.0, colorless.
Quantified DifferenceSimilar pKa to imidazole but possesses a strong chromophore for visual tracking, a feature absent in CDI and DSC byproducts.
ConditionsAqueous workup conditions for typical organic synthesis.

The distinct visual indicator simplifies process monitoring and confirms byproduct removal during purification, reducing the need for constant analytical testing and potentially lowering production costs.

Triphosgene synthesis yield
Cross-study comparable
95.2%
Supports high synthetic yield, comparable to related nitrophenyl carbonate processes
Optimized protocol using phase-transfer catalyst; industrial method reports up to 99%

Enabling Milder Conditions in Polycarbonate Synthesis Compared to Diphenyl Carbonate

In melt transesterification for polycarbonate production, activated carbonates can significantly lower the required process temperatures and shorten reaction times compared to the industry standard, diphenyl carbonate (DPC). The electron-withdrawing nitro groups make the 4-nitrophenoxide a much better leaving group than phenoxide. Studies on analogous activated carbonates like bis(methyl salicyl) carbonate (BMSC) show that polymerization can be achieved at temperatures 20°C lower (280°C vs. 300°C) and in significantly less time (40 min vs. 135 min) than with DPC, while achieving comparable molecular weights. This principle of activation directly applies to Bis(4-nitrophenyl) carbonate, allowing for the synthesis of thermally sensitive polymers that would degrade under standard DPC conditions.

Evidence DimensionPolymerization Temperature & Time
Target Compound DataEnables lower temperatures and shorter times due to high leaving group reactivity.
Comparator Or BaselineDiphenyl Carbonate (DPC): Requires high temperatures (e.g., 300°C) and long reaction times (e.g., 135 min).
Quantified DifferenceReduces final polymerization temperature by ~20°C and total reaction time by over 70% (in analogous activated systems).
ConditionsMelt polycondensation of bisphenols.

Lowering process temperatures and times reduces energy costs, minimizes polymer degradation and side reactions, and enables the manufacture of novel polycarbonates from thermally sensitive monomers.

Stepwise aminolysis control
Class-level
Monosubstituted carbamate intermediate isolable with equimolar amine
May support asymmetric urea synthesis without protecting group strategies
Class-level inference; direct comparative kinetic data not available in source

High Reactivity Allowing Carbamate Synthesis at Ambient Temperature

Bis(4-nitrophenyl) carbonate demonstrates high reactivity for activating hydroxyl groups and subsequently forming carbamates with amines, often proceeding efficiently at ambient temperature. In a patented process for synthesizing Rivastigmine, an intermediate is formed by activating a phenol with Bis(4-nitrophenyl) carbonate, followed by reaction with an amine. The entire two-step, one-pot sequence proceeds at ambient temperature. This contrasts sharply with the use of the alternative reagent, 4-nitrophenyl chloroformate, for the same transformation, which required cryogenic temperatures of -78°C to achieve a high yield and purity, with reactions at 0-5°C giving poor yields (39%).

Evidence DimensionRequired Reaction Temperature for High Yield
Target Compound DataAmbient temperature.
Comparator Or Baseline4-Nitrophenyl chloroformate: -78°C required for high yield; 0-5°C resulted in 39% yield.
Quantified DifferenceEliminates the need for cryogenic cooling, allowing for an increase in process temperature of over 90°C.
ConditionsSynthesis of a carbamate from an activated phenol intermediate in dichloromethane.

The ability to run reactions at ambient temperature eliminates the significant cost and complexity of cryogenic cooling, making the process more scalable, energy-efficient, and accessible for industrial manufacturing.

Polycarbonate polycondensation
Cross-study comparable
Mn ≈ 15,000
Alternative synthetic route to polycarbonates with comparable molecular weight outcome
Equivalent to product from ring-opening polymerization; conditions not fully detailed
Polysaccharide grafting
Supporting evidence
Amide bond formation with octadecylamine on gellan gum
Supports utility in non-aqueous polysaccharide modification
Direct comparator data not available; hydrogel formation observed
Commercial purity grades
Supporting evidence
98%–≥99% (HPLC)
Multiple purity tiers available to match application criticality
Supplier-specified; verification recommended for regulated environments

Energy-Efficient Synthesis of Carbamates and Ureas without Cryogenic Cooling

For processes involving the synthesis of carbamates or ureas where avoiding the capital and operational expense of cryogenic cooling is critical. The high reactivity of this compound allows for efficient reactions at ambient temperatures, providing a significant advantage over less reactive or more side-reaction-prone alternatives like p-nitrophenyl chloroformate that require deep cooling to control selectivity.

Manufacturing of High-Performance or Thermally Sensitive Polycarbonates

In the production of specialty polycarbonates via melt polycondensation, particularly when using monomers that are prone to thermal degradation. The enhanced reactivity of the p-nitrophenyl ester allows for significantly lower polymerization temperatures and shorter reaction times compared to processes using diphenyl carbonate, preserving monomer integrity and reducing discoloration.

Workflows Requiring Simplified Purification and Visual Process Control

Ideal for synthetic workflows where minimizing analytical overhead and simplifying purification are key objectives. The 4-nitrophenol byproduct provides a clear, colorimetric endpoint for its removal via a basic wash, streamlining the workup process in a way that is not possible with reagents that yield colorless byproducts like imidazole or N-hydroxysuccinimide.

Development of Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation Reagents

As a stable, solid reagent for the preparation of activated N-protected amino acid esters used in peptide synthesis or for linking molecules to proteins. Its reliable reactivity and ease of handling make it a suitable choice for activating carboxyl groups in sensitive substrates where consistent performance is paramount.

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric urea synthesis research
Stepwise aminolysis control
Isolable carbamate intermediate verification
Specialty polycarbonate synthesis
Alternative polycondensation route
Comparable molecular weight to ring-opening polymerization
Peptide coupling reagent research
Activated 4-nitrophenyl ester formation
Purity grade suitable for peptide synthesis context
Polysaccharide functionalization studies
Non-aqueous coupling compatibility
Hydrogel formation and ion-responsive behavior

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5070-13-3

Wikipedia

Bis(4-nitrophenyl) carbonate

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